(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
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Overview
Description
The compound (2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide is a complex organic molecule with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amides, esters, and thiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of a piperidine derivative with an isoindole compound, followed by the introduction of an undecanoylamino group. The reaction conditions typically include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. The reaction temperatures can range from room temperature to 100°C, depending on the specific step.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of side reactions. Solvent recycling and waste management are also crucial aspects of the industrial process to ensure environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).
Reduction: The amide groups can be reduced to amines using lithium aluminum hydride (LiAlH4).
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, particularly at the methyl group.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at 0°C.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) at 60°C.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include signal transduction cascades that lead to cellular responses.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar functional groups but simpler structure.
Pregabalin Lactam Methylene Dimer: A compound with a similar lactam structure but different functional groups.
Uniqueness
The uniqueness of (2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide lies in its complex structure, which allows for multiple interactions with biological targets. This complexity makes it a versatile compound for various applications in scientific research.
Properties
Molecular Formula |
C46H58N6O9S |
---|---|
Molecular Weight |
871.1 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C46H58N6O9S/c1-28-39(62-27-48-28)30-19-17-29(18-20-30)25-47-41(56)34-24-31(53)26-51(34)45(60)40(46(2,3)4)49-36(54)16-11-9-7-5-6-8-10-12-23-61-35-15-13-14-32-38(35)44(59)52(43(32)58)33-21-22-37(55)50-42(33)57/h13-15,17-20,27,31,33-34,40,53H,5-12,16,21-26H2,1-4H3,(H,47,56)(H,49,54)(H,50,55,57)/t31-,33?,34+,40-/m1/s1 |
InChI Key |
CZQHTMJBCZCOMW-ZALOBHIXSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)O |
Origin of Product |
United States |
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